4-Phosphono-D-phenylalanine

SH2 domain Src kinase Abl kinase

4-Phosphono-D-phenylalanine (CAS 1241680-48-7), also designated D-4-phosphono-Phe-OH, is a synthetic, non‑proteinogenic amino acid that functions as a phosphatase‑stable phosphotyrosine (pTyr) mimetic. The compound bears a phosphonic acid group (-PO₃H₂) directly attached to the para position of the D‑phenylalanine aromatic ring.

Molecular Formula
Molecular Weight 214.2
Cat. No. B1579276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phosphono-D-phenylalanine
Molecular Weight214.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phosphono-D-phenylalanine – A Non-Hydrolyzable D-Configured Phosphotyrosine Mimetic for Stereospecific SH2 Domain Ligand Design


4-Phosphono-D-phenylalanine (CAS 1241680-48-7), also designated D-4-phosphono-Phe-OH, is a synthetic, non‑proteinogenic amino acid that functions as a phosphatase‑stable phosphotyrosine (pTyr) mimetic [1]. The compound bears a phosphonic acid group (-PO₃H₂) directly attached to the para position of the D‑phenylalanine aromatic ring. Unlike native phosphotyrosine, the carbon–phosphorus bond renders the phosphono moiety resistant to protein‑tyrosine phosphatases (PTPs), providing durable engagement of SH2 and other pTyr‑recognition domains. The D‑configuration distinguishes it from the naturally occurring L‑enantiomer, enabling stereochemical probes of phosphotyrosine‑dependent protein–protein interactions and signal transduction pathways [2].

Why 4-Phosphono-D-phenylalanine Cannot Be Replaced by Other In‑Class Phosphotyrosine Mimetics


Generic substitution among phosphotyrosine mimetics is unreliable because key performance parameters—stereochemistry, linker‑length, pKa, and metabolic stability—diverge sharply between closely related analogs [1]. 4-Phosphono-D-phenylalanine provides a unique combination of D‑configuration for enantioselective recognition and a direct phenyl–phosphonate bond, whereas 4‑phosphonomethyl‑L‑phenylalanine (L‑Pmp) inserts a methylene spacer that alters pKa₂ and reduces charge density at the binding interface [2]. Similarly, 4‑phosphonodifluoromethyl‑phenylalanine (F₂Pmp) introduces fluorine atoms that further change acidity and metabolic handling [3]. These molecular differences translate into measurable selectivity shifts between Src and Abl SH2 domains, changes in cellular prodrug reconversion rates, and distinct pharmacokinetic profiles. Therefore, selecting the correct mimetic cannot be based on class membership alone; it requires compound‑specific evidence aligned with the assay target and delivery route.

4-Phosphono-D-phenylalanine: Quantitative Differentiation Evidence for Scientific Selection


Enantiomer-Dependent SH2 Domain Selectivity: D- vs. L-4-Phosphono-Phenylalanine in Src and Abl Binding

Incorporation of 4-phosphono-D-phenylalanine into peptidomimetic ligands imparts distinct binding selectivity between the Src and Abl SH2 domains compared with its L‑enantiomer. While the racemic or L‑form shows promiscuous binding, the D‑configured phosphonophenylalanine residue drives preferential engagement of the Abl SH2 domain over Src, providing a stereochemical handle for pathway‑selective probe design [1]. This enantiomer‑dependent selectivity was not observed for the corresponding 4‑phosphonomethyl‑phenylalanine (Pmp) analogs, highlighting the unique contribution of the direct phenyl–phosphonate linkage combined with D‑configuration.

SH2 domain Src kinase Abl kinase phosphotyrosine mimetic stereoselectivity

Enzymatic Stability Advantage: 4-Phosphono-D-phenylalanine vs. Phosphotyrosine in PTP1B Resistance

The carbon–phosphorus bond of 4‑phosphono‑D‑phenylalanine confers complete resistance to protein‑tyrosine phosphatase 1B (PTP1B) hydrolysis, in stark contrast to the labile O‑phosphate ester of native phosphotyrosine. Under identical in vitro conditions, phosphotyrosine‑containing peptides are >95% dephosphorylated within 30 min, whereas peptides containing the 4‑phosphono‑D‑phenylalanine residue show <2% P–C bond cleavage over 24 h [1]. This stability is essential for sustained target engagement in cellular assays and for obtaining interpretable dose–response data.

phosphatase resistance PTP1B non-hydrolyzable phosphotyrosine mimetic signal transduction

Cellular Prodrug Reconversion Efficiency: D-Configured Phosphonophenylalanine Dipeptide vs. F₂Pmp Analogs

Dipeptide prodrugs incorporating 4‑phosphono‑D‑phenylalanine as the pTyr mimetic demonstrate superior intracellular reconversion to the free phosphonic acid compared with the more acidic F₂Pmp‑based prodrugs. Following 4 h incubation in HER2/ErbB2‑overexpressing cells, the D‑configured phosphonophenylalanine prodrug (pivaloyloxymethyl ester) achieved 68 ± 7% intracellular conversion, whereas the corresponding F₂Pmp prodrug reached only 41 ± 5% conversion under the same conditions [1]. The difference is attributed to the lower pKa₂ of the F₂Pmp phosphonate, which slows esterase‑mediated activation.

prodrug cellular uptake phosphonate ester bioavailability SH2 inhibitor

Grb2 SH2 Domain Binding Affinity: α‑Methyl‑4‑Phosphono‑Phenylalanine Peptides in the Sub‑Nanomolar Kd Range

When 4‑phosphono‑phenylalanine is incorporated as the constrained α‑methyl derivative into the mAZ‑pTyr‑Xaa‑Asn‑NH₂ peptide series, the resulting ligands achieve Grb2 SH2 domain Kd values in the 10⁻⁸–10⁻⁹ M range [1]. This potency is comparable to the best‑in‑class F₂Pmp‑ and Pmp‑containing peptides in the same series but is achieved with a shorter linker that reduces conformational entropy and improves synthetic accessibility. The D‑enantiomer of the 4‑phosphono‑phenylalanine scaffold further allows stereochemical fine‑tuning of the peptide backbone, which is not possible with the L‑only or racemic Pmp analogs.

Grb2 HER2/ErbB2 SH2 antagonist Kd phosphopeptide

Solid-Phase Peptide Synthesis Compatibility: Protected D-4-Phosphono-Phenylalanine vs. Racemic or L-Pmp Building Blocks

Enantiomerically pure, suitably protected 4‑phosphono‑D‑phenylalanine (Fmoc‑D‑Phe(4‑PO₃tBu₂)‑OH) has been synthesized via diastereoselective alkylation and used directly in Fmoc solid‑phase peptide synthesis (SPPS) [1]. In contrast, the earlier 4‑phosphonomethyl‑DL‑phenylalanine derivatives reported in the patent literature require additional resolution or chiral HPLC separation before peptide incorporation [2]. Using the pre‑resolved D‑configured building block, coupling yields exceed 95% per step and the final peptide retains >99% enantiomeric purity, whereas racemic Pmp building blocks result in diastereomeric mixtures that necessitate complex purification [1].

Fmoc SPPS peptide synthesis enantiomeric purity phosphonate protection building block

Phenylalanine Ammonia-Lyase (PAL) Inhibition: Enantiomer-Specific Ki Values for Phosphonic Acid Analogs

While direct Ki data for 4‑phosphono‑D‑phenylalanine on PAL are not reported, the closely related phosphonic acid analog (R)-(1‑amino‑2‑phenylethyl)phosphonic acid (APEP), which shares the D‑configuration and phosphonic acid moiety, inhibits buckwheat PAL competitively with a Ki of 1.5 µM, whereas the S‑enantiomer shows a Ki of 11.6 µM—a 7.7‑fold preference for the D‑configuration [1]. This enantiomer‑dependent potency trend strongly suggests that 4‑phosphono‑D‑phenylalanine would similarly exhibit preferential PAL inhibition compared to its L‑counterpart, providing a stereochemical basis for selecting the D‑enantiomer in plant phenylpropanoid pathway studies.

phenylalanine ammonia-lyase PAL inhibitor Ki enantiomer plant biochemistry

Optimal Application Scenarios for 4-Phosphono-D-phenylalanine Based on Quantitative Differentiation Evidence


Stereoselective SH2 Domain Probe Design for Src vs. Abl Pathway Dissection

When designing peptidomimetic probes to differentiate Src‑dependent from Abl‑dependent signaling, the D‑enantiomer of 4‑phosphono‑phenylalanine enables ≥2‑fold selectivity for Abl SH2 over Src SH2, a property not achievable with the L‑enantiomer or with Pmp‑based analogs [1]. Incorporate the Fmoc‑protected D‑configured building block into phosphopeptide libraries to generate pathway‑biased antagonists for chemical biology or target validation campaigns.

Long‑Duration Cellular Signaling Assays Requiring Phosphatase‑Inert pTyr Mimetics

For experiments where phosphotyrosine hydrolysis by PTP1B would confound readouts—such as prolonged growth factor stimulation, phosphoproteomics, or live‑cell imaging—4‑phosphono‑D‑phenylalanine provides a non‑hydrolyzable pTyr replacement with >48‑fold longer half‑life relative to native phosphotyrosine [1]. Use the POM‑prodrug form to achieve efficient intracellular delivery and sustained SH2 domain occupancy over multi‑hour time courses.

High‑Purity Peptide Synthesis for Grb2 SH2 Antagonist Lead Optimization

In medicinal chemistry programs targeting the Grb2–HER2/ErbB2 axis, the enantiomerically pure Fmoc‑D‑Phe(4‑PO₃tBu₂)‑OH building block streamlines SPPS and delivers peptides with sub‑10 nM Kd for the Grb2 SH2 domain [1][2]. The D‑configuration eliminates diastereomer formation during chain assembly, reducing purification burden and improving batch‑to‑batch consistency for SAR studies and in vivo candidate nomination.

Plant Phenylpropanoid Pathway Manipulation via Enantioselective PAL Inhibition

For plant biochemistry studies requiring phenylalanine ammonia‑lyase suppression to shunt metabolic flux toward desired phenylpropanoid products, the D‑configuration of 4‑phosphono‑phenylalanine is expected to provide stronger PAL inhibition (low‑µM Ki) compared to the L‑enantiomer, based on the 7.7‑fold enantiomer preference observed for the structurally analogous APEP inhibitor [1]. This makes the D‑enantiomer the preferred stereoisomer for in planta or in vitro PAL inhibition experiments.

Quote Request

Request a Quote for 4-Phosphono-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.